10-Triethoxysilyldecanoic acid
Description
10-Triethoxysilyldecanoic acid is an organosilicon compound with the molecular formula C16H34O5Si. This compound is characterized by the presence of a silyl group attached to a decanoic acid backbone, making it a versatile molecule in various chemical applications .
Properties
IUPAC Name |
10-triethoxysilyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Triethoxysilyldecanoic acid typically involves the reaction of decanoic acid with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the silyl ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl moiety undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates (Si–OH), which subsequently condense into siloxane networks (Si–O–Si):
Evidence :
-
-NMR shows peaks at δ = -44.5 to -45.5 ppm , characteristic of triethoxysilyl groups .
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IR spectra display ~1709 cm (carboxylic acid C=O) and ~1736 cm (ester C=O), indicating partial esterification during hydrolysis .
Acid-Base Reactions of the Carboxylic Acid Group
The carboxylic acid group participates in classic acid-base reactions:
-
Neutralization : Reacts with bases (e.g., NaOH) to form carboxylate salts:
-
Metal reactions : Generates hydrogen gas with active metals (e.g., Mg, Al) .
Esterification Potential
The carboxylic acid can esterify with alcohols under acid catalysis, though competing hydrolysis of the triethoxysilyl group necessitates controlled conditions. For example:
IR Evidence :
Stability and Side Reactions
Scientific Research Applications
10-Triethoxysilyldecanoic acid finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance and durability
Mechanism of Action
The mechanism of action of 10-Triethoxysilyldecanoic acid involves its ability to form stable bonds with various substrates through its silyl group. This interaction can modify the physical and chemical properties of the substrates, enhancing their performance in specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Undecenoic acid
- 10-Bromodecanoic acid
Comparison: 10-Triethoxysilyldecanoic acid is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and functionality compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring strong adhesion, enhanced stability, and specific chemical modifications.
Q & A
Q. How to design a robust study investigating the cross-linking efficiency of this compound in polymer composites?
- Methodological Answer : Employ a factorial design to test cross-linker concentration, curing time, and catalyst type. Characterize mechanical properties via tensile testing and cross-link density using swelling experiments (Flory-Rehner equation). Correlate with FTIR to track Si-O-Si network formation .
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